molecular formula C25H43NO B12620429 2-[(Octadec-9-enylamino)methyl]phenol CAS No. 918298-13-2

2-[(Octadec-9-enylamino)methyl]phenol

Cat. No.: B12620429
CAS No.: 918298-13-2
M. Wt: 373.6 g/mol
InChI Key: TUUBSRLXQKBHEW-UHFFFAOYSA-N
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Description

2-[(Octadec-9-enylamino)methyl]phenol is a chemical compound with the molecular formula C25H43NO. It is characterized by the presence of a phenol group attached to an octadec-9-enylamino group via a methylene bridge. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octadec-9-enylamino)methyl]phenol typically involves the reaction of octadec-9-enylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Reaction Setup: The reaction is set up in a suitable solvent, such as ethanol or methanol.

    Addition of Reagents: Octadec-9-enylamine is added to the solvent, followed by the addition of formaldehyde and phenol.

    Reaction Conditions: The mixture is heated to a temperature of around 60-80°C and stirred for several hours.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(Octadec-9-enylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or nitrated phenols.

Scientific Research Applications

2-[(Octadec-9-enylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an emulsifier in high-temperature oil-based drilling fluids.

Mechanism of Action

The mechanism of action of 2-[(Octadec-9-enylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the octadec-9-enylamino group can interact with lipid membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Octadec-9-enylamine: An amine with a long alkyl chain.

    Formaldehyde: A simple aldehyde used in the synthesis of 2-[(Octadec-9-enylamino)methyl]phenol.

Uniqueness

This compound is unique due to the combination of a phenol group and a long alkyl chain with an amine group. This structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

918298-13-2

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

2-[(octadec-9-enylamino)methyl]phenol

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h9-10,17-18,20-21,26-27H,2-8,11-16,19,22-23H2,1H3

InChI Key

TUUBSRLXQKBHEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCC1=CC=CC=C1O

Origin of Product

United States

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